molecular formula C18H18O4 B12547012 1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione CAS No. 664375-84-2

1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione

Cat. No.: B12547012
CAS No.: 664375-84-2
M. Wt: 298.3 g/mol
InChI Key: XWQPDJZFSYLAPK-UHFFFAOYSA-N
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Description

1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is an organic compound with the molecular formula C18H18O4 It is characterized by the presence of two hydroxyl groups and two phenyl groups attached to a hexane backbone, with two ketone functionalities at positions 3 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpentane-1,3-dione.

    Hydroxylation: The intermediate is then subjected to hydroxylation using hydrogen peroxide in the presence of a catalyst to introduce hydroxyl groups at positions 1 and 6.

    Oxidation: The final step involves the oxidation of the hydroxyl groups to form the ketone functionalities at positions 3 and 4.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of 1,6-dihydroxy-2,5-diphenylhexane.

    Substitution: Formation of ethers or esters depending on the reagents used.

Scientific Research Applications

1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,6-dihydroxy-2,5-diphenylhexane-3,4-dione involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and ketone groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,6-Diphenylhexane-1,3,4,6-tetrone: Similar structure but with additional ketone functionalities.

    1,6-Dihydroxy-2,5-diphenylhexane: Lacks the ketone groups at positions 3 and 4.

Uniqueness

1,6-Dihydroxy-2,5-diphenylhexane-3,4-dione is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a versatile compound for various applications in research and industry.

Properties

CAS No.

664375-84-2

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

1,6-dihydroxy-2,5-diphenylhexane-3,4-dione

InChI

InChI=1S/C18H18O4/c19-11-15(13-7-3-1-4-8-13)17(21)18(22)16(12-20)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2

InChI Key

XWQPDJZFSYLAPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CO)C(=O)C(=O)C(CO)C2=CC=CC=C2

Origin of Product

United States

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